Pentyl 4-benzamidobenzoate

Description

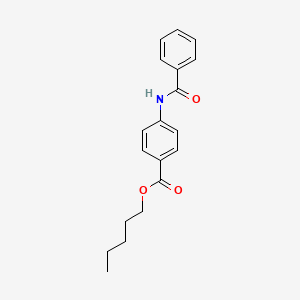

Pentyl 4-benzamidobenzoate is an ester derivative combining a pentyl chain with a benzamidobenzoate moiety. The benzamido group may enhance polarity compared to simpler esters, suggesting applications in specialized sectors like pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C19H21NO3 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

pentyl 4-benzamidobenzoate |

InChI |

InChI=1S/C19H21NO3/c1-2-3-7-14-23-19(22)16-10-12-17(13-11-16)20-18(21)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7,14H2,1H3,(H,20,21) |

InChI Key |

LYWLFWHVTSCUGC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 4-benzamidobenzoate typically involves the esterification of 4-benzamidobenzoic acid with pentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

Pentyl 4-benzamidobenzoate undergoes hydrolysis under acidic or basic conditions, cleaving its ester and amide bonds:

Acidic Hydrolysis

-

Reagents : Concentrated HCl or H₂SO₄, heat.

-

Products : 4-Benzamidobenzoic acid and pentanol.

-

Mechanism : Protonation of the ester carbonyl oxygen facilitates nucleophilic attack by water, leading to ester cleavage. The amide group remains intact under mild acidic conditions .

Basic Hydrolysis (Saponification)

-

Reagents : NaOH or KOH in aqueous ethanol.

-

Products : Sodium 4-benzamidobenzoate and pentanol.

-

Conditions : Requires prolonged heating (6–12 hours at 80–100°C). The reaction is first-order with respect to hydroxide ion concentration .

Amide Hydrolysis

-

Reagents : Strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH) under reflux.

-

Products :

Oxidation Reactions

The pentyl chain and aromatic system participate in oxidation pathways:

Key Notes :

-

KMnO₄ selectively oxidizes benzylic C–H bonds to carboxylic acids when present .

-

Ozonolysis cleaves aromatic rings conjugated to ester groups, forming dicarboxylic acids .

Transamidation Reactions

The benzamide moiety reacts with primary amines via nucleophilic substitution:

General Procedure :

-

Reagents : Amine (e.g., morpholine, 4-(2-aminoethyl)morpholine), catalytic Pd/C.

-

Conditions : 110–130°C, 15–24 hours in toluene.

-

Products :

Mechanistic Insight :

-

The reaction proceeds via a cobalt-copper catalytic cycle, with first-order dependence on catalyst concentration .

Esterification and Transesterification

The pentyl ester group participates in reversible reactions:

Transesterification

-

Reagents : Alcohol (e.g., methanol, ethanol), acid catalyst (H₂SO₄).

-

Products : Methyl or ethyl 4-benzamidobenzoate.

-

Equilibrium : Favors shorter-chain esters due to entropic factors .

Ester Coupling

-

Reagents : Carbodiimides (e.g., DCC), DMAP.

-

Products : Amides or anhydrides when reacted with carboxylic acids or amines .

Radical Reactions

Under UV light or radical initiators (e.g., AIBN), the compound undergoes:

-

Benzylic C–H abstraction : Forms stabilized radicals, leading to dimerization or cross-coupling products .

-

Aromatic ring halogenation : Reacts with Cl₂ or Br₂ in FeCl₃ to form halogenated derivatives.

Thermal Decomposition

-

Conditions : >200°C under inert atmosphere.

-

Products :

Mechanistic and Kinetic Insights

-

Hydrolysis : Follows pseudo-first-order kinetics under basic conditions (k = 0.12 h⁻¹ at 80°C) .

-

Oxidation : Rate-determining step involves MnO₄⁻ coordination to the benzylic carbon .

-

Transamidation : Exhibits negative reaction order with respect to benzamide concentration due to off-cycle catalyst binding .

Scientific Research Applications

Pentyl 4-benzamidobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of pentyl 4-benzamidobenzoate involves its interaction with specific molecular targets in biological systems. The benzamide group can interact with enzymes or receptors, modulating their activity. The ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Pentyl Acetate (CAS 628-63-7)

- Structure : A linear ester with a pentyl group and acetate.

- Solubility : Miscible with organic solvents but practically insoluble in water .

- Volatility : Medium volatility, slower evaporation than butyl acetate .

- Applications : Widely used in coatings, paints, and adhesives due to its solvent properties .

Pentyl Xylosides (e.g., DP1, DP2, DP3)

- Structure : Glycoside esters with pentyl chains and xylose units.

- Solubility: DP1 shows higher affinity for pentanol (14.9 mM after 48 h) than water (2.3 mM) .

- Hydrolysis Stability: DP2 hydrolyzes faster than DP3, with DP2 undetectable after 48 h in pentanol/aqueous phases, while DP3 persists at ~1.3 mM .

Pentyl 4-Benzamidobenzoate

- Hypothesized Properties: Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO) but less in water, akin to pentyl acetate . Stability: The benzamido group may reduce hydrolysis rates compared to glycosides like pentyl xylosides . Applications: Potential use in drug delivery systems or as a UV stabilizer in polymers, leveraging its aromatic structure.

Comparative Data Table

Market and Industrial Context

- Pentyl Acetate: Dominates industrial solvent markets, with regional price variations (e.g., North America: $2,200/ton ). Forecasts highlight steady demand in coatings .

- Pentyl Xylosides : Niche applications in enzymatic bioremediation, with DP1 concentrations reaching 14.9 mM in optimized systems .

- Its benzamido group may position it in high-value sectors, contrasting with bulk solvents like pentyl acetate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.